nitrofuranos

Nitrofurans are a class of antibiotics that have been widely used in veterinary medicine and human therapy for the treatment of various bacterial infections, particularly those caused by gram-negative bacteria. These compounds exhibit strong antibacterial activity due to their ability to inhibit key enzymes such as DNA gyrase and topoisomerase IV, leading to cell death. Nitrofurans are available in different formulations including tablets, capsules, injectables, and topical solutions. They are effective against a broad range of bacterial pathogens, making them versatile for diverse clinical applications. However, their use has been increasingly limited due to the emergence of drug-resistant strains and potential toxic side effects, such as liver toxicity and hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Therefore, careful monitoring and appropriate dosing are essential when prescribing nitrofurans.

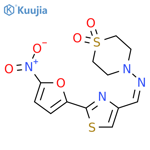

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

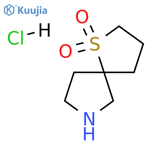

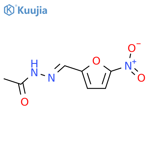

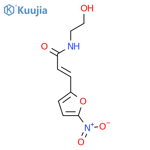

|

Nihydrazone | 67-28-7 | C7H7N3O4 |

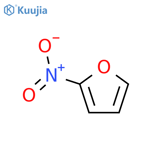

|

2-Nitrofuran | 609-39-2 | C4H3NO3 |

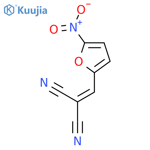

|

Propanedinitrile,2-[(5-nitro-2-furanyl)methylene]- | 69527-46-4 | C8H3N3O3 |

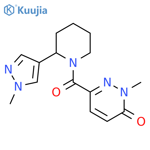

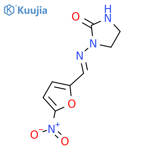

|

2-Imidazolidinone,1-[[(5-nitro-2-furanyl)methylene]amino]- | 555-84-0 | C8H8N4O4 |

|

2-Propenamide,N-(2-hydroxyethyl)-3-(5-nitro-2-furanyl)- | 6755-17-5 | C9H10N2O5 |

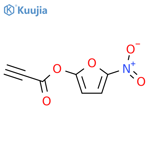

|

2-Propynoic acid,5-nitro-2-furanyl ester | 64201-66-7 | C7H3NO5 |

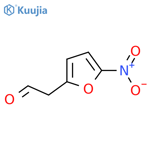

|

2-(5-nitrofuran-2-yl)acetaldehyde | 791590-25-5 | C6H5NO4 |

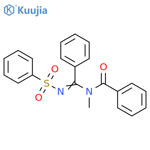

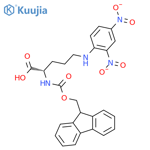

|

N-alpha-Fmoc-Ndelta-2,4-dinitrophenyl-L-ornithine | 252049-04-0 | C26H24N4O8 |

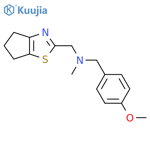

|

4-Thiomorpholinamine,N-[[2-(5-nitro-2-furanyl)-4-thiazolyl]methylene]-, 1,1-dioxide | 31898-49-4 | C12H12N4O5S2 |

|

2-Nitro-3-furancarboxaldehyde | 113388-41-3 | C5H3NO4 |

Literatura relevante

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

5. Back matter

Proveedores recomendados

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados